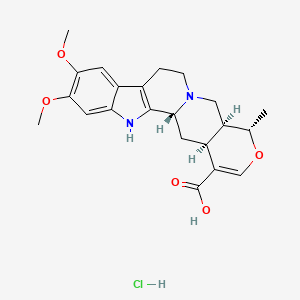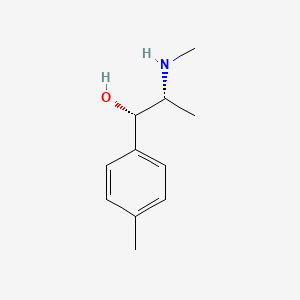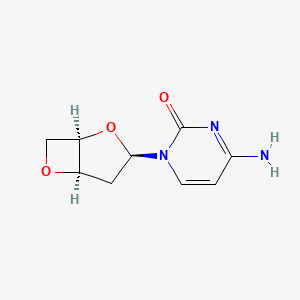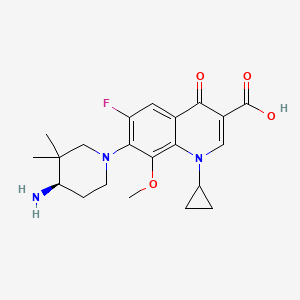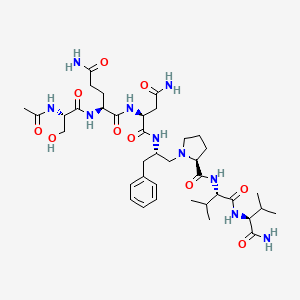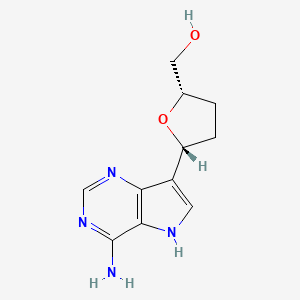
Uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Pyrrolidino-3’-deoxythymidine is a synthetic nucleoside analog that incorporates a pyrrolidine ring into its structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in antiviral and anticancer research. The unique structure of 2’-Pyrrolidino-3’-deoxythymidine allows it to interact with biological systems in ways that differ from natural nucleosides, making it a valuable tool for scientific investigation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Pyrrolidino-3’-deoxythymidine typically involves the modification of thymidine. One common method includes the introduction of a pyrrolidine ring at the 2’ position of the deoxyribose sugar. This can be achieved through a series of chemical reactions, including protection and deprotection steps, nucleophilic substitution, and cyclization reactions.
Industrial Production Methods: Industrial production of 2’-Pyrrolidino-3’-deoxythymidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Pyrrolidino-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the pyrrolidine ring or the deoxyribose sugar.
Reduction: Reduction reactions can be used to alter the functional groups attached to the nucleoside.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyrrolidine ring or the sugar moiety.
Aplicaciones Científicas De Investigación
2’-Pyrrolidino-3’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and RNA, providing insights into nucleic acid chemistry.
Medicine: Investigated for its potential antiviral and anticancer properties. It can inhibit the replication of certain viruses and induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2’-Pyrrolidino-3’-deoxythymidine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. This disruption can inhibit viral replication or induce cell death in cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, thereby interfering with their activity.
Comparación Con Compuestos Similares
2’-Deoxythymidine: The natural nucleoside from which 2’-Pyrrolidino-3’-deoxythymidine is derived.
3’-Deoxythymidine: Another modified nucleoside with potential antiviral properties.
2’-Fluoro-3’-deoxythymidine: A fluorinated analog with enhanced stability and activity.
Uniqueness: 2’-Pyrrolidino-3’-deoxythymidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural modification allows for different interactions with biological targets, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
134935-06-1 |
|---|---|
Fórmula molecular |
C14H21N3O4 |
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-pyrrolidin-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O4/c1-9-7-17(14(20)15-12(9)19)13-11(6-10(8-18)21-13)16-4-2-3-5-16/h7,10-11,13,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,13+/m0/s1 |
Clave InChI |
UWVAPBCWJJHQNM-DMDPSCGWSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCCC3 |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
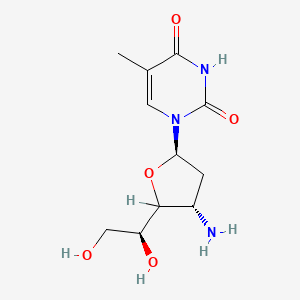
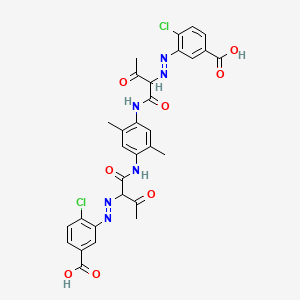



![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
